Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexene ring, a sulfonyl hydrazone group, and an ester functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Sulfonyl Hydrazone Group: The sulfonyl hydrazone group can be introduced by reacting the cyclohexene derivative with 4-methylbenzenesulfonyl hydrazide under acidic conditions.
Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative of the cyclohexene with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for the sulfonyl hydrazone formation, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the sulfonyl hydrazone group.
Reduction: Reduction reactions can target the sulfonyl hydrazone group, converting it to the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include various esters or amides.
Scientific Research Applications
Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its unique functional groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors through its sulfonyl hydrazone group, which can form reversible covalent bonds with active site residues. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-{(E)-2-[(4-chlorophenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate
- Ethyl 4-methyl-2-{(E)-2-[(4-methoxyphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate is unique due to the presence of the 4-methylphenyl sulfonyl hydrazone group, which imparts specific chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl (2E)-4-methyl-2-[(4-methylphenyl)sulfonylhydrazinylidene]-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H26N2O4S/c1-4-29-23(26)22-20(18-8-6-5-7-9-18)14-17(3)15-21(22)24-25-30(27,28)19-12-10-16(2)11-13-19/h5-13,15,20,22,25H,4,14H2,1-3H3/b24-21+ |
InChI Key |
JWUIDNDIALQFIG-DARPEHSRSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(CC(=C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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